molecular formula C11H14ClNO2 B13758332 2-Chloro-5-(1-methylethyl)phenol methylcarbamate CAS No. 2752-81-0

2-Chloro-5-(1-methylethyl)phenol methylcarbamate

Cat. No.: B13758332
CAS No.: 2752-81-0
M. Wt: 227.69 g/mol
InChI Key: CZGFTPWPELNYCV-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methylethyl)phenol methylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.687 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, an isopropyl group, and a methylcarbamate group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-methylethyl)phenol methylcarbamate typically involves the reaction of 2-Chloro-5-(1-methylethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2-Chloro-5-(1-methylethyl)phenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-methylethyl)phenol methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted phenols and carbamates.

Scientific Research Applications

2-Chloro-5-(1-methylethyl)phenol methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-methylethyl)phenol methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(1-methylethyl)-, methylcarbamate: Similar in structure but lacks the chloro group.

    2-Chloro-5-methylphenol: Similar in structure but lacks the isopropyl and methylcarbamate groups.

Uniqueness

2-Chloro-5-(1-methylethyl)phenol methylcarbamate is unique due to the presence of the chloro, isopropyl, and methylcarbamate groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

2752-81-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(2-chloro-5-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H14ClNO2/c1-7(2)8-4-5-9(12)10(6-8)15-11(14)13-3/h4-7H,1-3H3,(H,13,14)

InChI Key

CZGFTPWPELNYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)OC(=O)NC

Origin of Product

United States

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